

An In-depth Technical Guide to Cyclopropane-1,1-dicarboxylic acid-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclopropane-1,1-dicarboxylic acid-d4

Cat. No.: B593597

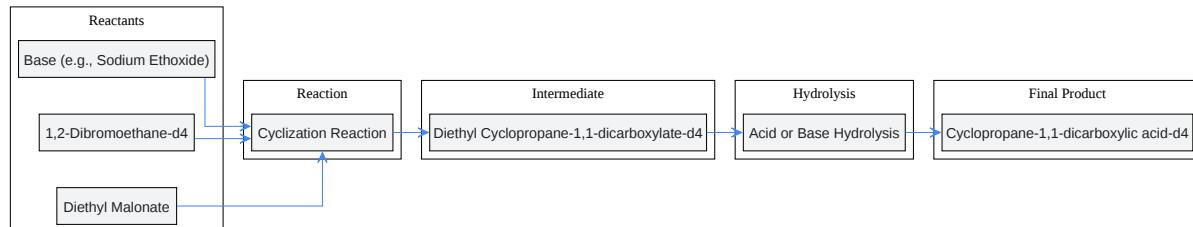
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-1,1-dicarboxylic acid-d4 is the deuterated analog of cyclopropane-1,1-dicarboxylic acid. This stable isotope-labeled compound serves as a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug development. Its primary applications include its use as an internal standard for mass spectrometry-based quantification and as a tracer in metabolic studies to elucidate pharmacokinetic and metabolic profiles of drugs and other xenobiotics.^[1] The incorporation of four deuterium atoms on the cyclopropyl ring provides a distinct mass shift, enabling its differentiation from the endogenous, non-labeled counterpart without significantly altering its chemical properties.

Physicochemical Properties


A summary of the key physicochemical properties of both **Cyclopropane-1,1-dicarboxylic acid-d4** and its non-labeled form is presented in the table below for easy comparison.

Property	Cyclopropane-1,1-dicarboxylic acid-d4	Cyclopropane-1,1-dicarboxylic acid
Molecular Formula	C ₅ H ₂ D ₄ O ₄	C ₅ H ₆ O ₄
Molecular Weight	134.12 g/mol [1]	130.10 g/mol [2]
CAS Number	136503-99-6 [1]	598-10-7 [2]
Appearance	White to off-white solid	White crystalline powder
Melting Point	Not explicitly available for d4; 134-138 °C for unlabeled form [2]	134-138 °C [2]
Solubility	Soluble in methanol	Soluble in water and methanol

Synthesis

While a specific, detailed protocol for the synthesis of **Cyclopropane-1,1-dicarboxylic acid-d4** is not readily available in the public domain, a feasible synthetic route can be inferred from established methods for its non-deuterated analog. The common approach involves the reaction of a malonic ester with a 1,2-dihaloethane derivative.[\[3\]](#)[\[4\]](#) To introduce the deuterium labels, a deuterated 1,2-dihaloethane, such as 1,2-dibromoethane-d4, would be a logical starting material.

A plausible synthetic workflow is outlined below:

[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **Cyclopropane-1,1-dicarboxylic acid-d4**.

Experimental Protocol (Hypothetical):

- **Cyclization:** In a round-bottom flask under an inert atmosphere, dissolve diethyl malonate in a suitable anhydrous solvent (e.g., ethanol). Add a strong base, such as sodium ethoxide, to generate the malonic ester enolate. To this solution, add 1,2-dibromoethane-d4 dropwise at a controlled temperature. The reaction mixture is then refluxed to drive the cyclization to completion.
- **Work-up and Purification of Intermediate:** After cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude diethyl cyclopropane-1,1-dicarboxylate-d4. This intermediate can be purified by vacuum distillation.
- **Hydrolysis:** The purified deuterated diethyl ester is then subjected to hydrolysis. This can be achieved by refluxing with a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

- Isolation of Final Product: If basic hydrolysis is used, the reaction mixture is acidified to precipitate the dicarboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system can be performed for further purification.

Analytical Data

While experimental spectra for **Cyclopropane-1,1-dicarboxylic acid-d4** are not readily available, the expected spectral characteristics can be inferred from the non-deuterated analog.

NMR Spectroscopy:

- ^1H NMR: The proton NMR spectrum of the non-deuterated compound shows a singlet for the four equivalent cyclopropyl protons. In the d4-labeled compound, this signal would be absent. The only observable signal would be from the two acidic protons of the carboxylic acid groups, which would be a broad singlet. The chemical shift of this peak would be highly dependent on the solvent and concentration.
- ^{13}C NMR: The carbon-13 NMR spectrum of the non-deuterated compound typically shows three signals: one for the two equivalent cyclopropyl methylene carbons, one for the quaternary carbon, and one for the two equivalent carboxylic acid carbons.^{[5][6]} In the d4-labeled compound, the signal for the cyclopropyl methylene carbons would be split into a multiplet due to coupling with deuterium. The signals for the quaternary and carboxylic acid carbons would remain as singlets.

Mass Spectrometry:

The mass spectrum of **Cyclopropane-1,1-dicarboxylic acid-d4** would be expected to show a molecular ion peak at m/z 134 (for the neutral molecule) or 133 (for the $[\text{M}-\text{H}]^-$ ion in negative ion mode). The fragmentation pattern would likely involve the loss of water and carbon dioxide, similar to other dicarboxylic acids. The presence of the four deuterium atoms would result in a 4 Da mass shift in the molecular ion and any fragments containing the cyclopropyl ring compared to the non-labeled compound.

Applications in Research and Drug Development

Use as an Internal Standard in Quantitative Analysis

Cyclopropane-1,1-dicarboxylic acid-d4 is an ideal internal standard for the quantification of its non-labeled counterpart in biological matrices using isotope dilution mass spectrometry (LC-MS or GC-MS).^[7] The co-elution of the deuterated standard with the analyte of interest allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements.^[8]

Experimental Protocol: Quantification of Cyclopropane-1,1-dicarboxylic acid in a Biological Matrix using LC-MS/MS

- Sample Preparation: To a known volume of the biological sample (e.g., plasma, urine, tissue homogenate), add a known amount of **Cyclopropane-1,1-dicarboxylic acid-d4** solution in a suitable solvent (e.g., methanol) as the internal standard.
- Extraction: Perform a protein precipitation or liquid-liquid extraction to remove interfering substances. For example, add cold acetonitrile to the sample, vortex, and centrifuge to pellet the proteins.
- LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatograph coupled to a tandem mass spectrometer.
 - Chromatography: Use a suitable reversed-phase or HILIC column to achieve chromatographic separation.
 - Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use Multiple Reaction Monitoring (MRM) to detect the parent-to-fragment ion transitions for both the analyte and the internal standard.
 - Hypothetical MRM Transitions:
 - Cyclopropane-1,1-dicarboxylic acid: Q1: 129.0 -> Q3: 85.0 (corresponding to $[M-H]^- - [M-H-CO_2]^-$)
 - **Cyclopropane-1,1-dicarboxylic acid-d4**: Q1: 133.0 -> Q3: 89.0 (corresponding to $[M-D]^- -> [M-D-CO_2]^-$)

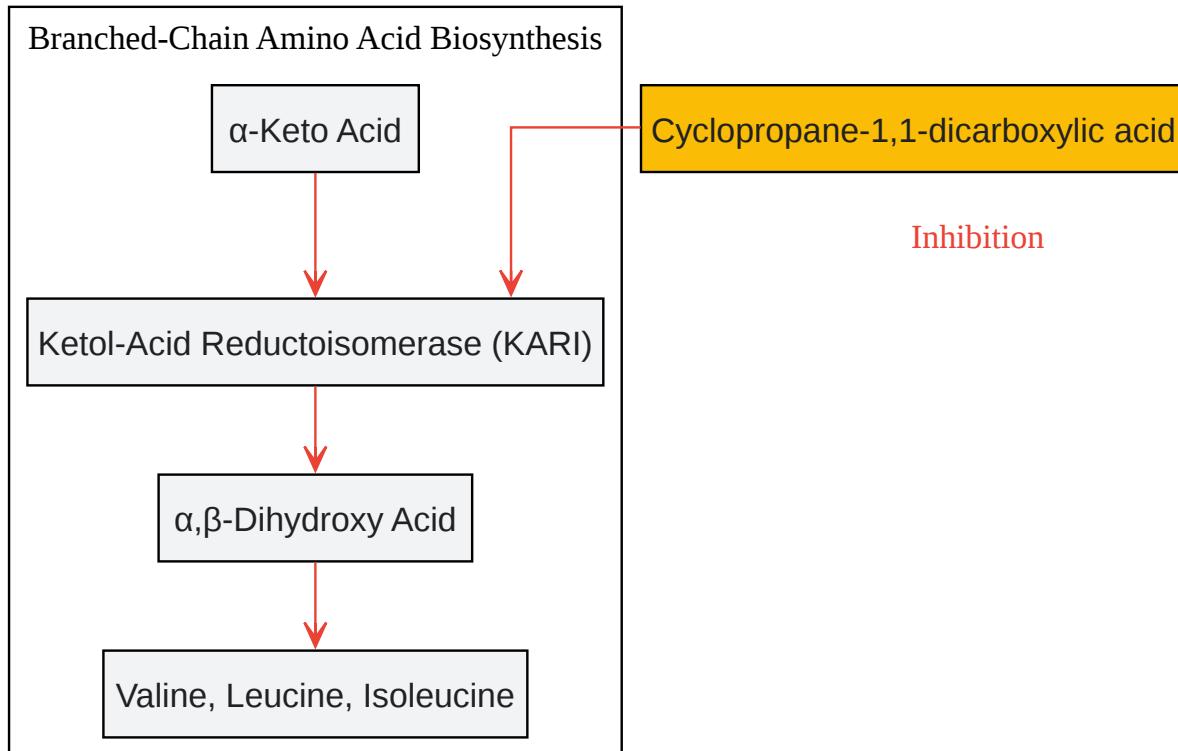
- Quantification: Construct a calibration curve by analyzing standards containing known concentrations of the non-labeled analyte and a fixed concentration of the deuterated internal standard. The concentration of the analyte in the unknown samples is then determined from this calibration curve based on the peak area ratio of the analyte to the internal standard.

[Click to download full resolution via product page](#)

Caption: Workflow for quantification using a deuterated internal standard.

Role in Studying Metabolic Pathways and Enzyme Inhibition

The non-deuterated form, Cyclopropane-1,1-dicarboxylic acid, is known to be an inhibitor of several enzymes. By using the deuterated form as a tracer, researchers can investigate the metabolic fate of this inhibitor and its effects on related metabolic pathways.


Enzyme Inhibition:

- 1-Aminocyclopropane-1-carboxylic acid (ACC) Oxidase: Cyclopropane-1,1-dicarboxylic acid is a known inhibitor of ACC oxidase, an enzyme involved in the biosynthesis of ethylene in plants.[9][10]
- Ketol-Acid Reductoisomerase (KARI): It is also a potent inhibitor of KARI, an enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms.[11][12]

Metabolic Fate:

Studies on the metabolism of cyclopropanecarboxylic acid in mammals have shown that it can be incorporated into fatty acids.[13][14] It is plausible that cyclopropane-1,1-dicarboxylic acid could also enter and influence cellular metabolic pathways. The use of the d4-labeled compound would allow for the tracing of its metabolic transformation and its impact on central

carbon metabolism. For instance, it has been shown that cyclopropane carboxylate can inhibit the metabolism of pyruvate and branched-chain alpha-keto acids in the liver.[15]

[Click to download full resolution via product page](#)

Caption: Inhibition of the Branched-Chain Amino Acid pathway.

Conclusion

Cyclopropane-1,1-dicarboxylic acid-d4 is a powerful tool for researchers in the fields of analytical chemistry, biochemistry, and drug development. Its primary utility lies in its application as an internal standard for precise and accurate quantification of its non-labeled analog. Furthermore, its use as a metabolic tracer holds promise for elucidating the mechanisms of enzyme inhibition and the broader effects of cyclopropane-containing compounds on cellular metabolism. This technical guide provides a foundational understanding of its properties, synthesis, and applications, aiming to facilitate its effective use in scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclopropane-1,1-dicarboxylic acid-598-10-7 [ganeshremedies.com]
- 3. orgsyn.org [orgsyn.org]
- 4. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. benchchem.com [benchchem.com]
- 8. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 9. Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effects of cyclopropane carboxylic acid on hepatic pyruvate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to Cyclopropane-1,1-dicarboxylic acid-d4]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b593597#what-is-cyclopropane-1-1-dicarboxylic-acid-d4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com